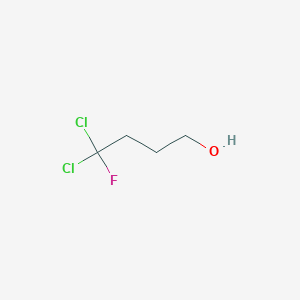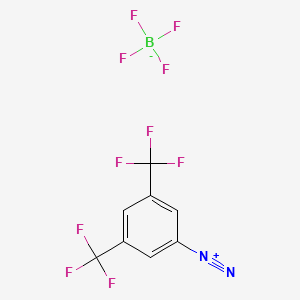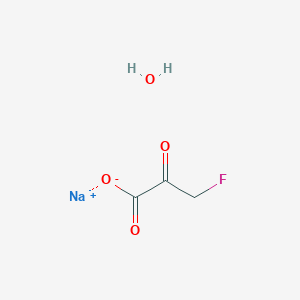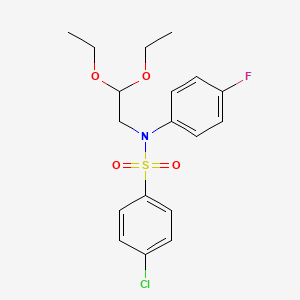![molecular formula C16H11BrClF4NO2 B3040837 N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide CAS No. 243963-16-8](/img/structure/B3040837.png)
N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of advanced organic chemistry techniques. For instance, the synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, an intermediate of the agricultural herbicide fomesafen, involves a nitration process under the catalysis of sulfur trioxide .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a central phenyl ring with a fluorine atom and a phenoxy group attached. The phenoxy group further contains a trifluoromethyl group and a chlorine atom. An amide group is attached to the nitrogen atom, and a bromopropanamide group is attached to the nitrogen atom .Wirkmechanismus
N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide works by binding to a specific site on the CFTR protein and blocking the flow of chloride ions through the channel. This leads to a decrease in fluid secretion in cells that express CFTR, such as epithelial cells in the lungs, intestines, and kidneys.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cells that express CFTR, this compound can inhibit chloride ion transport and reduce fluid secretion. In animal models of cystic fibrosis, this compound can improve lung function and reduce inflammation. In models of diarrhea, this compound can reduce intestinal fluid secretion and improve stool consistency.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide in lab experiments is its specificity for the CFTR protein. This allows researchers to study the function of CFTR in isolation from other ion channels and transporters. Another advantage is the availability of this compound as a commercial reagent, which makes it easy to obtain for use in experiments. One limitation of this compound is its potential for off-target effects on other ion channels and transporters. This can complicate the interpretation of experimental results and requires careful control experiments.
Zukünftige Richtungen
There are many potential future directions for research on N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide. One area of focus is the development of more potent and selective inhibitors of CFTR. Another area of focus is the use of this compound in combination with other drugs to treat cystic fibrosis and other diseases. Finally, there is a need for more research on the long-term effects of this compound on cell function and viability, particularly in the context of chronic diseases like cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide has been used in a wide range of scientific research applications, including studies of cystic fibrosis, diarrhea, and polycystic kidney disease. In cystic fibrosis, this compound has been used to study the function of mutant CFTR proteins and to screen for potential drugs that can correct CFTR dysfunction. In diarrhea, this compound has been used to study the role of CFTR in intestinal fluid secretion. In polycystic kidney disease, this compound has been used to study the role of CFTR in cyst formation.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClF4NO2/c1-8(17)15(24)23-13-5-3-10(7-12(13)19)25-14-6-9(16(20,21)22)2-4-11(14)18/h2-8H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHVWJARTAQYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-Fluoro-6-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3040769.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)




